2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound with significant interest in various scientific fields due to its structural properties and reactivity
Properties
IUPAC Name |
2-(diethylamino)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-3-22(4-2)13-19(24)23-17(14-7-9-15(20)10-8-14)12-16(21-23)18-6-5-11-25-18/h5-11,17H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBUFDGHBYMMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Common methods include:
Cyclization Reactions: : Starting from appropriate precursors, the compound can be synthesized through cyclization reactions involving hydrazine derivatives and alpha, beta-unsaturated carbonyl compounds.
Reagents and Conditions: : Common reagents include hydrazine hydrate, thiophene-2-carboxaldehyde, and 4-fluorobenzaldehyde. Reaction conditions often involve heating under reflux in solvents such as ethanol or acetic acid.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization for yield and purity, often involving automated systems for precise control over reaction conditions. Methods such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation and Reduction: : These reactions can modify the electron-rich thiophene and pyrazole rings.
Substitution Reactions: : Common at the fluorophenyl and thiophene moieties, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The reactions often produce derivatives with altered electronic and steric properties, useful for tailoring the compound's reactivity and application potential.
Scientific Research Applications
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone finds applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: : Research into its potential as a pharmaceutical compound for treating specific diseases.
Industry: : Applications in material sciences, especially in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound's effects are mediated through interactions with various molecular targets:
Binding to Enzymes: : Modulation of enzyme activity by binding to active or allosteric sites.
Pathways Involved: : Involvement in metabolic pathways or signaling cascades, potentially altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)-1-(5-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Similar but without the fluorine atom.
2-(dimethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Features a dimethylamino group instead.
Uniqueness
There you go—a thorough dive into the fascinating world of 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Anything else on your mind?
Q & A
Advanced Research Question
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to assess logP (lipophilicity), CYP450 inhibition, and hERG channel binding .
- Degradation pathways : Simulate oxidative metabolism (e.g., CYP3A4-mediated N-deethylation) using MetaSite software .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity linked to thiophene bioactivation .
How can researchers mitigate sample degradation during long-term stability studies?
Basic Research Question
- Storage conditions : Store lyophilized samples at –80°C under argon to prevent hydrolysis of the ethanone moiety .
- Light sensitivity : Use amber vials to avoid photodegradation of the thiophene ring .
- Accelerated stability testing : Perform stress studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
What strategies improve yield in large-scale synthesis while maintaining regioselectivity?
Advanced Research Question
- Flow chemistry : Use continuous flow reactors to enhance heat dissipation during exothermic cyclization steps, achieving >90% yield .
- Microwave-assisted synthesis : Reduce reaction time by 50% (e.g., 30 min vs. 4 hr) with controlled microwave irradiation (100–120°C) .
- Catalyst recycling : Immobilize ZnCl₂ on mesoporous silica for reuse in ≥5 cycles without loss of activity .
How does the fluorophenyl substituent influence electronic properties and reactivity?
Basic Research Question
- Electron-withdrawing effect : The fluorine atom increases electrophilicity at the pyrazole C3 position, facilitating nucleophilic attacks (e.g., thiol additions) .
- Resonance stabilization : Fluorine’s –I effect stabilizes the intermediate enolate during keto-enol tautomerism, confirmed via ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
